

UNC2025 Hydrochloride: A Comprehensive Target Selectivity Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *UNC2025 hydrochloride*

Cat. No.: *B2484027*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity profile of **UNC2025 hydrochloride**, a potent and orally bioavailable dual inhibitor of MER and FMS-like tyrosine kinase 3 (FLT3). This document consolidates key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and workflows to support further research and development efforts.

Core Target Profile and Selectivity

UNC2025 is an ATP-competitive inhibitor with sub-nanomolar potency against both MER and FLT3 kinases. Its high selectivity against these primary targets, particularly when compared to other members of the TAM (TYRO3, AXL, MER) kinase family, makes it a valuable tool for investigating the roles of these kinases in various disease contexts, notably in acute leukemia.

[\[1\]](#)

Table 1: In Vitro Inhibitory Potency of UNC2025

This table summarizes the in vitro half-maximal inhibitory concentration (IC₅₀) and binding affinity (K_i) values of UNC2025 against its primary targets and other closely related kinases.

Target Kinase	IC50 (nM)	Ki (nM)	Assay Method	Reference
MER	0.74	0.16	Enzymatic Assay	[1]
FLT3	0.8	0.59	Enzymatic Assay	[1]
AXL	122	13.3	Enzymatic Assay	
TYRO3	301	-	Cellular Phosphorylation Assay	[2][3]
TRKA	1.67	-	Kinome Profiling	
TRKC	4.38	-	Kinome Profiling	
KIT	8.18	-	Kinome Profiling	

Table 2: Cellular Inhibitory Activity of UNC2025

This table presents the IC50 values of UNC2025 in cell-based assays, demonstrating its potent inhibition of target phosphorylation in a cellular context.

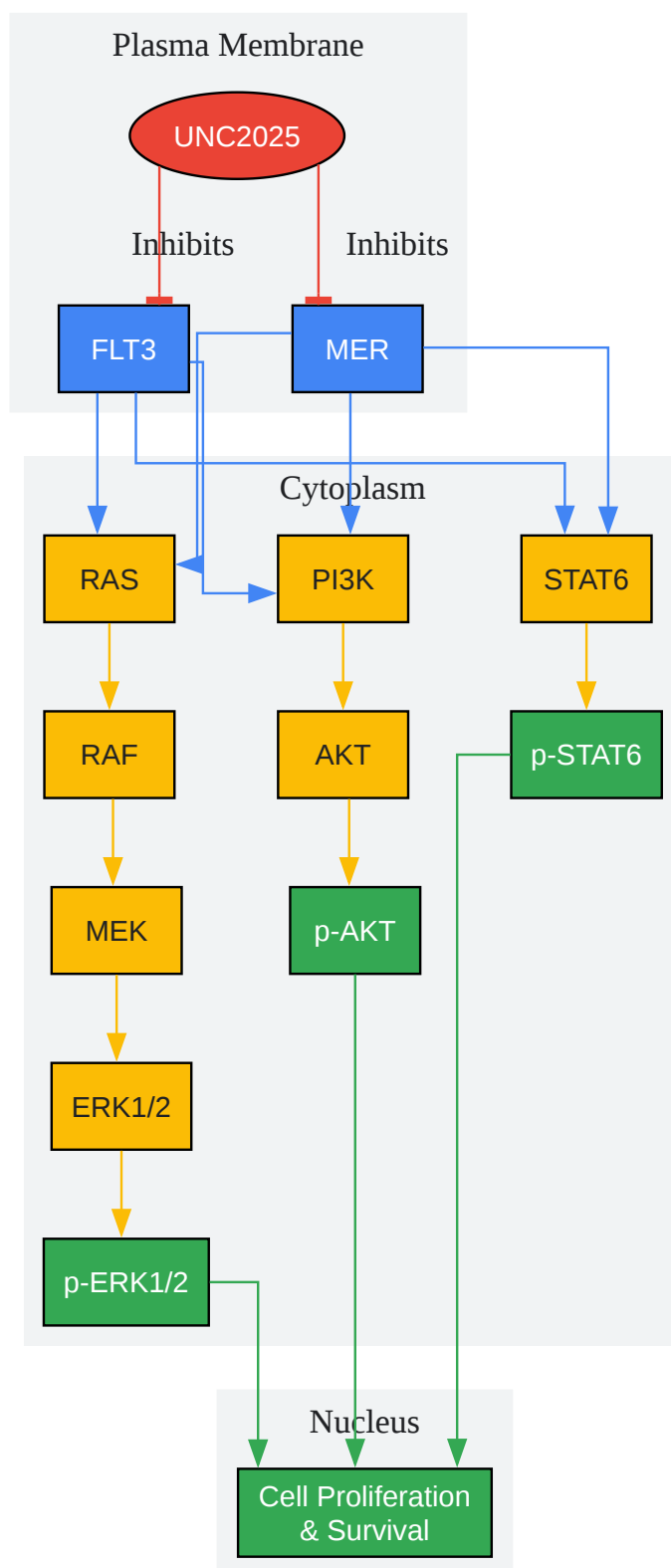
Cell Line	Target Inhibition	IC50 (nM)	Reference
697 B-ALL	MER Phosphorylation	2.7	[2][4]
Molm-14 AML	FLT3 Phosphorylation	14	[1][2]
32D (EGFR-AXL fusion)	AXL Phosphorylation	122	[3]
32D (EGFR-TYRO3 fusion)	TYRO3 Phosphorylation	301	[3]

Kinome-Wide Selectivity

To assess the broader selectivity of UNC2025, kinome-wide profiling was conducted. At a concentration of 100 nM, which is over 100-fold higher than its MER IC50, UNC2025 inhibited 66 out of 305 kinases by more than 50%.[\[2\]](#)[\[3\]](#) This demonstrates a notable degree of selectivity for its primary targets, MER and FLT3.

Downstream Signaling Inhibition

UNC2025 effectively inhibits the downstream signaling pathways mediated by MER and FLT3. In various cancer cell lines, treatment with UNC2025 has been shown to decrease the phosphorylation of key signaling proteins including AKT, ERK1/2, and STAT6.[\[4\]](#)[\[5\]](#)[\[6\]](#)



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Caption: UNC2025 inhibits MER and FLT3, blocking downstream pro-survival signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from published literature and represent standard practices in the field.

In Vitro Kinase Assay (Microcapillary Electrophoresis)

This assay is used to determine the in vitro potency of UNC2025 against a panel of purified kinases.

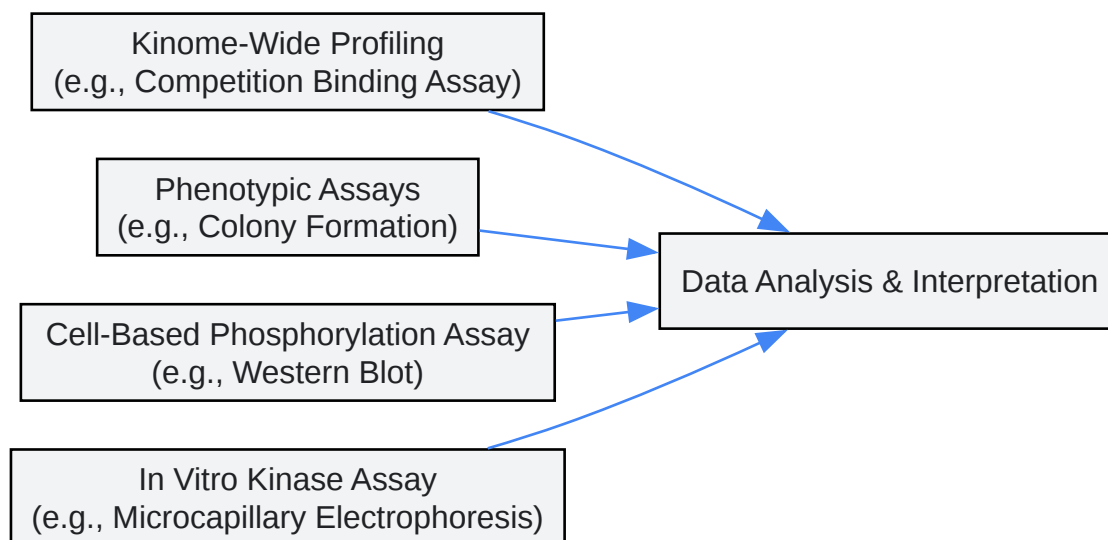
- **Reagent Preparation:** Prepare stock solutions of UNC2025 in 100% DMSO. Serially dilute the compound to the desired concentrations.
- **Kinase Reaction:** In a microplate, combine the purified kinase, a fluorescently labeled peptide substrate, and ATP.
- **Compound Addition:** Add UNC2025 or vehicle control (DMSO) to the reaction mixture.
- **Incubation:** Incubate the plate at room temperature to allow the kinase reaction to proceed.
- **Quenching:** Stop the reaction by adding a termination buffer.
- **Electrophoresis:** Analyze the reaction mixture using a microcapillary electrophoresis system. The separation of the phosphorylated and unphosphorylated substrate is measured by laser-induced fluorescence.
- **Data Analysis:** Calculate the percentage of inhibition based on the ratio of phosphorylated to unphosphorylated substrate. Determine IC₅₀ values by fitting the data to a dose-response curve.

Cell-Based Phosphorylation Assay (Western Blot)

This assay assesses the ability of UNC2025 to inhibit the phosphorylation of its target kinases and downstream signaling proteins within a cellular context.

- **Cell Culture and Treatment:** Culture appropriate cell lines (e.g., 697 B-ALL for MER, Molm-14 for FLT3) to 70-80% confluency. Treat the cells with varying concentrations of UNC2025 or vehicle control for a specified duration (e.g., 1 hour).
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a BCA assay.
- **SDS-PAGE and Western Blotting:** Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-MER, MER, p-FLT3, FLT3, p-AKT, AKT, p-ERK, ERK).
- **Secondary Antibody and Detection:** Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Data Analysis:** Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow for Target Selectivity Profiling



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- To cite this document: BenchChem. [UNC2025 Hydrochloride: A Comprehensive Target Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2484027#unc2025-hydrochloride-target-selectivity-profile>]

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